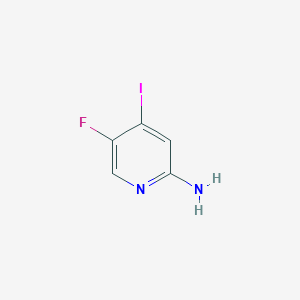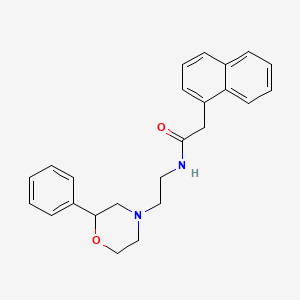![molecular formula C19H14FN3O3S2 B2941201 3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-20-5](/img/structure/B2941201.png)
3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14FN3O3S2 and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) revealed that derivatives of 3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one exhibit potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is significant because TS and DHFR are critical enzymes in the folate pathway, which is a target for cancer chemotherapy. The classical analogue, identified as the most potent dual inhibitor known at the time, highlights the therapeutic potential of these compounds in cancer treatment, demonstrating a promising avenue for developing novel anticancer agents with dual targets to overcome resistance mechanisms. The synthesis and evaluation of these inhibitors underscore the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Gangjee et al., 2008).
Structural Studies and Crystallography
Research conducted by Glidewell et al. (2003) on benzylation and nitrosation of related pyrimidin-6(1H)-one compounds provides insight into the crystal structure and polymorphism of such derivatives. These studies are crucial for understanding the physicochemical properties and molecular interactions of potential drug candidates. The polymorphic forms and their hydrogen bonding patterns offer valuable information for designing drugs with optimized solubility and stability, contributing to the development of solid forms of pharmaceuticals (Glidewell et al., 2003).
Synthesis of Antitumor Drugs
Wenhui Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs. This study highlights the role of the compound's derivatives in the synthesis of small molecular inhibitors targeting cancer. The optimized synthetic method and confirmation of intermediate structures through MS and 1H NMR underscore the compound's relevance in the pharmaceutical industry, particularly in the development of new oncology therapeutics (Wenhui Gan et al., 2021).
Antimicrobial and Anti-Inflammatory Agents
A study by Muralidharan et al. (2019) on novel pyrimidine derivatives demonstrated their potential as anti-inflammatory and analgesic agents. This research underscores the therapeutic versatility of the pyrimidine core, extending its applications beyond oncology into inflammation and pain management. The structure-activity relationship analysis provided insights into the importance of substituents in enhancing biological activity, paving the way for the design of more effective anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-7-14(8-4-13)22-18(24)17-16(9-10-27-17)21-19(22)28-11-12-1-5-15(6-2-12)23(25)26/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKBXIFJXLQWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)


![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)